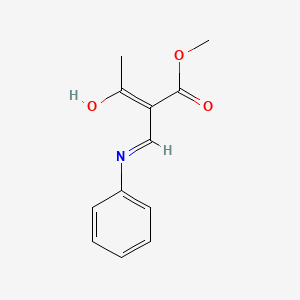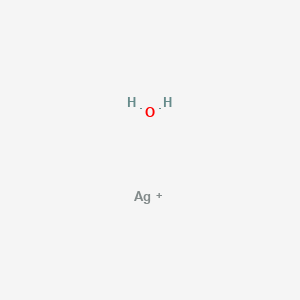
3-Ethyl-3-hydroxyhexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-hydroxyhexan-2-one is an organic compound with the molecular formula C8H16O2 It is a ketone with a hydroxyl group and an ethyl group attached to the hexane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-hydroxyhexan-2-one can be achieved through multiple-step organic reactions. One common method involves the reduction of an alkyne to an alkene, followed by hydroxylation. For example, starting from 3-hexyne, the alkyne can be reduced to cis or trans-3-hexene. Hydroxylation of cis-3-hexene using permanganate or osmium tetroxide can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods may include catalytic hydrogenation and oxidation processes, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-3-hydroxyhexan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include secondary alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Ethyl-3-hydroxyhexan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-3-hydroxyhexan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with enzymes and other biomolecules. These interactions can lead to various biochemical effects, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyhexan-3-one: Similar structure but differs in the position of the hydroxyl group.
3-Hexanone: Lacks the ethyl and hydroxyl groups, making it less reactive in certain chemical reactions.
2-Ethyl-1-hydroxy-3-hexanone: Similar but with different positioning of functional groups.
Uniqueness
3-Ethyl-3-hydroxyhexan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in various fields.
Propiedades
Número CAS |
58626-04-3 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
3-ethyl-3-hydroxyhexan-2-one |
InChI |
InChI=1S/C8H16O2/c1-4-6-8(10,5-2)7(3)9/h10H,4-6H2,1-3H3 |
Clave InChI |
AUDNFHXZPGAVRI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC)(C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(4-Methoxy-3-methylphenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14612960.png)
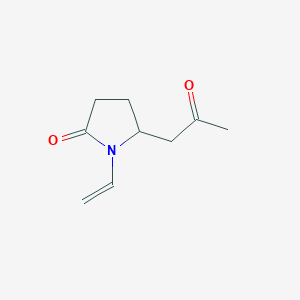


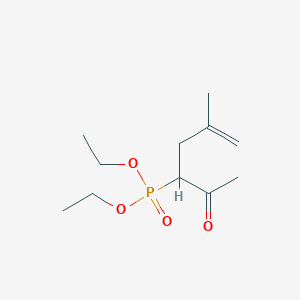

![2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol](/img/structure/B14612991.png)
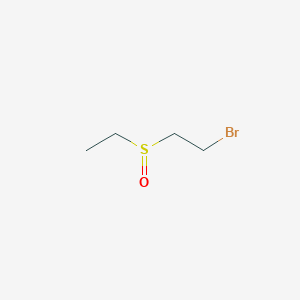
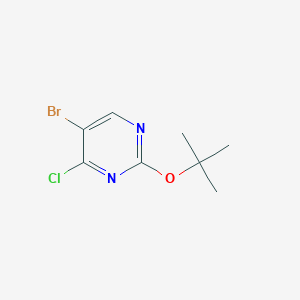
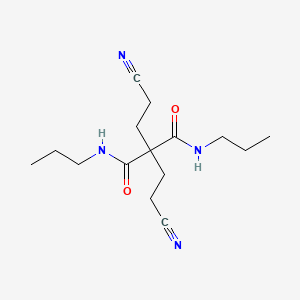
![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
![4-Chloro-N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]benzamide](/img/structure/B14613029.png)
